molecular formula C15H18FeO B13752221 Valerylferrocene CAS No. 1272-29-3

Valerylferrocene

Katalognummer: B13752221
CAS-Nummer: 1272-29-3
Molekulargewicht: 270.15 g/mol
InChI-Schlüssel: WBBVTMJVRLZWQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valerylferrocene is an organometallic compound that belongs to the ferrocene family. It consists of a ferrocene core, which is a sandwich-like structure with an iron atom sandwiched between two cyclopentadienyl rings, and a valeryl group (a five-carbon chain) attached to one of the cyclopentadienyl rings. This compound is known for its stability, unique redox properties, and versatility in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Valerylferrocene can be synthesized through the Friedel-Crafts acylation of ferrocene. The reaction involves the use of valeryl chloride (pentanoyl chloride) as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction conditions include:

    Reactants: Ferrocene, valeryl chloride

    Catalyst: Aluminum chloride (AlCl3)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Temperature: Room temperature to slightly elevated temperatures

The reaction proceeds as follows:

Ferrocene+Valeryl chlorideAlCl3This compound+HCl\text{Ferrocene} + \text{Valeryl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl} Ferrocene+Valeryl chlorideAlCl3​​this compound+HCl

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Valerylferrocene undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ferrocenium salts using oxidizing agents such as ferric chloride (FeCl3) or silver nitrate (AgNO3).

    Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: FeCl3, AgNO3, in solvents like acetonitrile or dichloromethane

    Reduction: LiAlH4, in solvents like tetrahydrofuran (THF)

    Substitution: Various electrophiles, in the presence of catalysts like AlCl3

Major Products Formed:

    Oxidation: Ferrocenium salts

    Reduction: Reduced ferrocene derivatives

    Substitution: Functionalized ferrocene derivatives

Wissenschaftliche Forschungsanwendungen

Valerylferrocene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its potential use in bioorganometallic chemistry, including drug design and delivery systems.

    Medicine: Explored for its anticancer and antimicrobial properties, with studies focusing on its mechanism of action and efficacy.

    Industry: Utilized in the development of materials with unique electronic and magnetic properties, such as sensors and redox-active polymers.

Wirkmechanismus

The mechanism of action of valerylferrocene, particularly in biological systems, involves its redox properties. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. This redox activity is crucial for its potential use in medicinal applications, where it can generate reactive oxygen species (ROS) that induce cytotoxic effects in cancer cells. The molecular targets and pathways involved include interactions with cellular components that lead to oxidative stress and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Valerylferrocene can be compared with other ferrocene derivatives, such as:

    Acetylferrocene: Similar in structure but with an acetyl group instead of a valeryl group. It has different reactivity and applications.

    Methylferrocene: Contains a methyl group, leading to different electronic properties and uses.

    Ferrocenium salts: Oxidized forms of ferrocene with distinct redox behavior and applications in electrochemistry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

CAS-Nummer

1272-29-3

Molekularformel

C15H18FeO

Molekulargewicht

270.15 g/mol

IUPAC-Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylpentan-1-one;iron(2+)

InChI

InChI=1S/C10H13O.C5H5.Fe/c1-2-3-8-10(11)9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,2-3,8H2,1H3;1-5H;/q2*-1;+2

InChI-Schlüssel

WBBVTMJVRLZWQX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.